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Compound of Interest

Compound Name: 1-(2-ethylphenyl)propan-2-ol
Cat. No.: B8002375
Get Quote

Executive Summary

This guide provides a technical analysis of the infrared (IR) absorption characteristics of ortho-
ethylphenyl-2-propanol (IUPAC: 1-(2-ethylphenyl)propan-2-ol). Accurate identification of this
compound is critical in pharmaceutical development and forensic analysis, particularly to
distinguish it from its regioisomers (meta- and para- forms) and its ketone precursor (ortho-
ethylphenyl-2-propanone). This document synthesizes spectroscopic data to establish a robust
identification protocol using Fourier Transform Infrared (FTIR) spectroscopy.

Target Molecule Profile

Common Name: ortho-Ethylphenyl-2-propanol

IUPAC Name: 1-(2-ethylphenyl)propan-2-ol

Structure: A secondary alcohol featuring a propyl chain attached to a benzene ring, which is
ortho-substituted with an ethyl group.

Molecular Formula: C11H160
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o Key Functional Groups: Secondary Hydroxyl (-OH), Aromatic Ring (1,2-disubstituted), Ethyl
side chain.

Experimental Methodology

To ensure reproducible spectral data, the following sampling protocols are recommended.

Sample Preparation

o Technique of Choice:Attenuated Total Reflectance (ATR).

o Rationale: As a likely viscous oil or low-melting solid, ATR allows for direct analysis without
KBr pellet preparation, minimizing moisture interference in the O-H region.

» Alternative: Transmission IR (NaCl/KBr plates) for liquid films.

o Rationale: Provides higher resolution for weak overtone bands (1600—-2000 cm~1) useful in
confirming substitution patterns if the fingerprint region is obscured.

Data Acquisition Parameters

e Resolution: 4 cm~1

e Scans: Minimum 16 (32 recommended for signal-to-noise ratio)
e Range: 4000-600 cm~1[1][2]

Characteristic IR Absorption Bands

The following table details the diagnostic bands for ortho-ethylphenyl-2-propanol. These values
are derived from standard spectroscopic principles for secondary alcohols and 1,2-
dialkylbenzenes.

Table 1: Diagnostic IR Bands for ortho-Ethylphenyl-2-
propanol
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Functional Wavenumber . Mode Diagnostic
Intensity .
Group (cm™?) Assignment Value
) Primary ID:
O-H Stretching ]
Hydroxyl (O-H) 3300 — 3450 Strong, Broad Confirms alcohol
(H-bonded)
presence.
. Differentiates
) C-H Stretching ) )
Aromatic C-H 3000 - 3100 Weak (sp?) from aliphatic
s
P precursors.
Ethyl and propyl
) ) C-H Stretching y propy
Aliphatic C-H 2850 — 2980 Strong (sp?) chain
s
P confirmation.
] Confirms
o ] C=C Ring ]
Aromatic Ring 1450 - 1600 Medium ) benzene ring
Stretching
presence.
Secondary ID:
Alcohol C-O 1030 - 1120 Strong C-0O Stretching Characteristic of
2° alcohols.
CRITICAL:
Ortho- C-H OOP Identifies 1,2-
o 735-770 Strong ] o
Substitution Bending substitution
(ortho).

Comparative Analysis: Isomer Differentiation

Differentiation between regioisomers is the most challenging aspect of characterizing alkyl-

substituted aromatics. The "Fingerprint Region” (600—-900 cm™1) is the definitive differentiator.

Table 2: Regioisomer Differentiation (Ortho vs. Meta vs.

Para)
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Feature

Ortho- (1,2-
disubstituted)

Meta- (1,3-
disubstituted)

Para- (1,4-
disubstituted)

C-H OOP Bending

Single strong band
~750 cm~t

Two bands: ~690
cm1&~780cm™?

Single strong band
~810-840 cm™?

Overtone Region
(1600-2000 cm™?)

Single band (often

obscured)

Three weak bands

Two weak bands

Symmetry Impact

Lower symmetry;

complex fingerprint

Lower symmetry;

complex fingerprint

Higher symmetry;

simpler fingerprint

Key Insight: The absence of a strong peak above 800 cm~ and the presence of a dominant

peak near 750 cm~t is the "smoking gun" for the ortho isomer.

Visualization: Isomer Identification Workflow
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Figure 1: Logic flow for distinguishing regioisomers of ethylphenyl-2-propanol using FTIR data.

Reaction Monitoring: Precursor vs. Product

In synthetic pathways, this alcohol is typically reduced from ortho-ethylphenyl-2-propanone (a
ketone). FTIR is an excellent tool for monitoring this reduction.

Table 3: Reaction Monitoring (Ketone to Alcohol)
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Spectral Feature Precursor (Ketone) Product (Alcohol) Process Indicator
Disappearance
Carbonyl (C=0) Strong @ ~1715cm~t  Absent o )
indicates conversion.
Strong, Broad @ Appearance indicates
Hydroxyl (O-H) Absent )
~3350 cm™? product formation.
Remains constant
Fingerprint ~750 cm~1 (Ortho) ~750 cm~1 (Ortho) (Ring structure

unchanged).

Visualization: Synthesis Monitoring Pathway
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Figure 2: Workflow for monitoring the reduction of the ketone precursor to the target alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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